Fmoc-N-Me-Thr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-N-Me-Thr(tBu)-OH contains the following key features for SPPS:
By incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence, researchers can introduce N-methylated threonine residues, which can be crucial for studying the structure and function of modified peptides, including those with potential therapeutic applications [].
Fmoc-N-Me-Thr(tBu)-OH is used in various scientific research fields, including:
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid, where the nitrogen atom has been methylated and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical formula is CHN, with a molecular weight of approximately 411.49 g/mol . The compound is characterized by its bulky tert-butyl side chain, which contributes to its steric properties and influences its interactions in biological systems. The Fmoc group serves as a protective group, facilitating peptide synthesis by preventing premature reactions of the amino group.
The biological activity of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is primarily related to its role in peptide synthesis. N-methylation can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic enzymes, thereby improving their bioavailability and half-life in vivo. Additionally, compounds like Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl may exhibit unique interactions with biological receptors due to their modified structure .
Synthesis of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl can be achieved through several methods:
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl has several applications:
Several compounds share structural similarities with Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl, each exhibiting unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |
Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |
Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |
Fmoc-Threonine-OH | Unmodified threonine | Lacks N-methylation effects |
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .